Tomaymycin -

Tomaymycin

Catalog Number: EVT-1586478
CAS Number:
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tomaymycin is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine which is substituted at positions 2,5,7,8 and 11R by ethylidene, oxo, methoxy, hydroxy and methoxy groups, respectively. It is a natural product of Streptomyces achromogenes that binds covalently with guanine in the minor groove of DNA. It is an antitumoral compound which is active in ovarian, plasmacytoma, and leukemia cancer cell lines at nanomolar concentrations. It has a role as an antibacterial agent, an antineoplastic agent, an alkylating agent and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an aromatic ether and an olefinic compound.
Overview

Tomaymycin is a naturally occurring antibiotic that belongs to the class of compounds known as pyrrolobenzodiazepines. It is primarily recognized for its antibacterial properties, as well as its cytotoxic and antitumor activities. The compound was first isolated from the culture filtrate of Streptomyces achromogenes var. tomaymyceticus in the early 1970s by researchers K. Arima and colleagues . Tomaymycin has garnered interest due to its unique mechanism of action, which involves specific interactions with DNA.

Source and Classification

Tomaymycin is classified as a pyrrolobenzodiazepine, a group of monomeric compounds characterized by their ability to alkylate DNA at specific sequences, particularly within the minor groove . The biosynthesis of tomaymycin occurs through a series of enzyme-catalyzed reactions involving a gene cluster that encodes the necessary proteins for its production. This gene cluster has been identified and sequenced, revealing insights into the metabolic pathways involved in tomaymycin synthesis .

Synthesis Analysis

The synthesis of tomaymycin involves a complex biosynthetic pathway that utilizes L-tyrosine as a starting material. The pathway includes several enzyme-catalyzed steps leading to the formation of the compound's characteristic structure. Key enzymes identified in this process include TomN, which has been characterized through kinetic and structural studies, showing similarities to other known enzymes involved in aromatic compound metabolism .

The biosynthetic gene cluster for tomaymycin has been thoroughly analyzed, revealing homologous enzymes that facilitate various steps in its synthesis, such as hydroxylation and methylation reactions . Additionally, recombinant methods have been developed to produce derivatives like 11-de-O-methyltomaymycin, further expanding the potential applications of tomaymycin and its analogs .

Molecular Structure Analysis

The molecular structure of tomaymycin can be described by its unique pyrrolobenzodiazepine framework, which consists of a fused benzene and diazepine ring system. The compound's empirical formula is C₁₄H₁₄N₂O, with a molecular weight of approximately 226.3 g/mol. Structural analyses have confirmed that tomaymycin exhibits characteristic features such as specific functional groups that facilitate its interaction with biological macromolecules .

Chemical Reactions Analysis

Tomaymycin undergoes various chemical reactions that contribute to its biological activity. Notably, it acts by alkylating DNA at the 5′-Pu-G-Pu base sequence, which interferes with DNA replication and transcription processes. This mechanism is crucial for its antitumor effects, as it can induce cell cycle arrest and apoptosis in cancer cells .

Studies have also explored the reactivity of tomaymycin derivatives, focusing on modifications that enhance or alter its biological properties. For instance, structural modifications can lead to changes in potency or selectivity against different types of cancer cells .

Mechanism of Action

The mechanism of action of tomaymycin involves its binding to the minor groove of DNA, where it forms covalent adducts with specific guanine residues. This interaction disrupts normal DNA function and leads to cytotoxicity in rapidly dividing cells. The precise binding affinity and specificity are influenced by the structural characteristics of both tomaymycin and the target DNA sequence .

Research has indicated that tomaymycin's action may also involve additional pathways such as inducing oxidative stress or modulating signaling pathways related to cell survival and apoptosis .

Physical and Chemical Properties Analysis

Tomaymycin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Melting Point: Reported melting point ranges around 210-215 °C.

These properties are essential for understanding how tomaymycin can be effectively formulated for therapeutic use .

Applications

Tomaymycin has significant scientific applications, particularly in cancer research due to its potent antitumor activity. Its ability to target DNA makes it a candidate for developing novel chemotherapeutic agents. Additionally, ongoing research is exploring its potential use in combination therapies to enhance efficacy against resistant cancer types.

Furthermore, derivatives of tomaymycin are being investigated for their antibacterial properties, providing insights into new treatments for bacterial infections resistant to conventional antibiotics . The exploration of synthetic analogs also opens avenues for drug design aimed at improving selectivity and reducing side effects associated with traditional chemotherapeutics.

Biosynthesis and Genetic Engineering of Tomaymycin

Biogenetic Pathways and Gene Cluster Identification

The biosynthetic gene cluster for tomaymycin was first identified in Streptomyces achromogenes using a targeted approach based on conserved nonribosomal peptide synthetase (NRPS) sequences. Primers designed for adenylation domain motifs (A3 and A8) amplified a DNA fragment encoding a protein 52% identical to ORF21 in the anthramycin pathway. This fragment screened a cosmid library, revealing a 44.1 kb contiguous genomic region harboring 35 open reading frames (ORFs). Bioinformatics assigned 17 ORFs to tomaymycin biosynthesis (GenBank: FJ768957), organized into a compact operon flanked by orfX1 (MarR-family regulator) and orfX2 (transposase) at the boundaries [1] [2].

Table 1: Core Genes in the Tomaymycin Biosynthetic Cluster

GeneProtein Size (aa)Putative FunctionHomologs (% Identity)
tomA614NRPS (Adenylation)Anthramycin ORF21 (39%)
tomB1,542NRPS (Condensation)SibD (42%)
tomP637Anthranilate synthaseT03800 (42%)
tomF533Phenol-2-monooxygenaseYP_702343 (63%)
tomG234O-MethyltransferaseYP_001644688 (47%)
tomM783UvrA resistance pumpSibF (61%)

Key tailoring genes include tomG (O-methyltransferase) and tomM (resistance transporter), while tomP and tomF are implicated in anthranilate precursor synthesis. Notably, the cluster lacks dedicated regulatory genes, suggesting external control mechanisms [1] [2].

Role of Nonribosomal Peptide Synthetases (NRPS) in Diazepine Ring Formation

Tomaymycin’s tricyclic scaffold assembly relies on a bimodular NRPS system. TomA (614 aa) and TomB (1,542 aa) form the core enzymatic machinery. TomA acts as an adenylation-thiolation di-domain protein that activates and tethers the anthranilate derivative. TomB contains condensation (C), adenylation (A), thiolation (T), and reductase (R) domains arranged as C-A-T-R [1] [5].

The diazepine ring formation proceeds via:

  • Adenylation: TomA activates 3-hydroxyanthranilic acid (3HAA) and loads it onto its thiolation domain.
  • Chain elongation: TomB activates the dihydropyrrole moiety (derived from L-tyrosine).
  • Condensation: TomB’s C domain catalyzes amide bond formation between the anthranilate and dihydropyrrole units.
  • Cyclization & release: The R domain reduces the thioester intermediate, triggering spontaneous intramolecular condensation to form the diazepine ring [5].

Table 2: NRPS Domain Functions in PBD Biosynthesis

DomainLocationReactionProduct
ATomATomAActivates 3HAA3HAA-AMP
TTomATomATether 3HAA3HAA-S-TomA
ATomBTomBActivates dihydropyrroleDihydropyrrole-AMP
CTomBTomBPeptide bond formationLinear thioester
RTomBTomBReduction & releaseAldehyde intermediate

In vitro reconstitution of TomA-TomB confirmed diazepine ring formation via intact protein LC-MS, detecting carrier protein-bound intermediates and the final cyclized product [5].

Enzymatic Steps in Anthranilate Moiety Biosynthesis

Tomaymycin’s A-ring anthranilate moiety originates from a novel pathway distinct from canonical tryptophan-kynurenine metabolism. TomP (anthranilate synthase) and TomF (phenol-2-monooxygenase) are pivotal:

  • TomP synthesizes anthranilic acid from chorismate, analogous to primary metabolism enzymes but with modified substrate specificity.
  • TomF hydroxylates anthranilic acid at C3 to yield 3-hydroxyanthranilic acid (3HAA), the direct precursor for NRPS loading [1] [4].

Hydroxylation is oxygen-dependent and requires NADH as a cofactor. This pathway contrasts with sibiromycin biosynthesis, where 3HAA derives from L-tryptophan via 3-hydroxykynurenine [4]. Gene inactivation of tomP abolished tomaymycin production, confirming its essential role in anthranilate supply [1].

Genetic Inactivation and Complementation Studies for Pathway Validation

Targeted gene disruptions validated cluster functions:

  • tomA inactivation: Using REDIRECT technology (PCR-targeting), tomA knockout eliminated tomaymycin production. HPLC-ESI and bioassays showed no detectable product. Complementation with tomA in trans (plasmid pUWL201b/tomA) restored biosynthesis, confirming no polar effects [1].
  • orfX1 and tomQ disruptions: ΔorfX1 strains produced wild-type tomaymycin levels, excluding its role in biosynthesis. ΔtomQ (flavin-dependent oxidase) similarly showed no production defect, indicating non-essentiality [2].
  • tomM studies: Although ΔtomM retained production, the strain exhibited hypersensitivity to tomaymycin, confirming its role as a resistance pump. The wild-type strain converts excess tomaymycin to non-toxic oxotomaymycin via an unidentified enzyme outside the cluster [1] [2].

These studies established tomA and tomB as indispensable for core scaffold assembly.

Heterologous Expression and In Vitro Reconstitution of Biosynthetic Systems

Heterologous production was achieved in Streptomyces albus using integrative vectors containing the entire 44.1 kb tom cluster. Yields of 11-de-O-methyltomaymycin (a biosynthetic intermediate) reached 18 mg/L, enabling structural diversification studies [8].

In vitro reconstitution of the NRPS system provided mechanistic insights:

  • Purified TomA and TomB were incubated with ATP, 3HAA, and dihydropyrrole-CoA.
  • Liquid chromatography-mass spectrometry (LC-MS) detected acyl-enzyme intermediates:
  • 3HAA-S-TomA (11.2 min retention time, m/z = 62,314)
  • Dihydropyrrole-S-TomB (m/z = 83,927)
  • Cyclized tomaymycin scaffold (24.8 min, m/z = 303 [M+H]+) [5].
  • The O-methyltransferase TomG was crystallized (1.8 Å resolution), revealing a SAM-binding pocket critical for C-7 methoxylation. Activity assays showed strict specificity for the unmethylated scaffold [5].

This platform enables combinatorial biosynthesis of PBD analogs by substituting NRPS domains or tailoring enzymes.

Properties

Product Name

Tomaymycin

IUPAC Name

(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1

InChI Key

UQVNRKBFAXNOGA-OHLDGCSVSA-N

Synonyms

tomaymycin

Canonical SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Isomeric SMILES

C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.